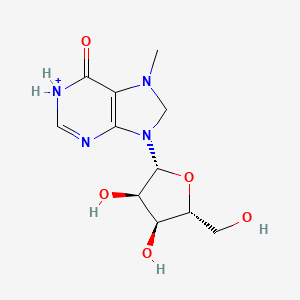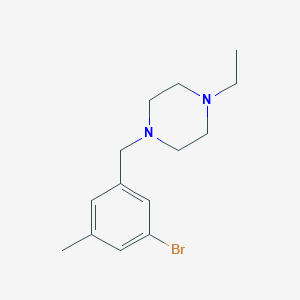
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound features a benzyl group substituted with a bromine atom and a methyl group, attached to a piperazine ring that is further substituted with an ethyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 3-methylbenzyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-5-methylbenzyl chloride.
Nucleophilic Substitution: The brominated product is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative, while reduction can lead to the formation of a benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions for oxidation.
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) for coupling reactions.
Major Products:
Substitution: 1-(3-Azido-5-methylbenzyl)-4-ethylpiperazine.
Oxidation: 1-(3-Bromo-5-methylbenzaldehyde)-4-ethylpiperazine.
Coupling: 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine derivatives.
科学的研究の応用
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The bromine and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and pharmacodynamics.
類似化合物との比較
1-(3-Chloro-5-methylbenzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is unique due to the specific combination of substituents, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C14H21BrN2 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
1-[(3-bromo-5-methylphenyl)methyl]-4-ethylpiperazine |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-4-6-17(7-5-16)11-13-8-12(2)9-14(15)10-13/h8-10H,3-7,11H2,1-2H3 |
InChIキー |
GGRMQNHCAVLROP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)


![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
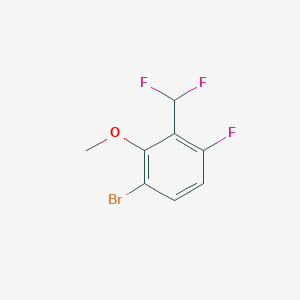
![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
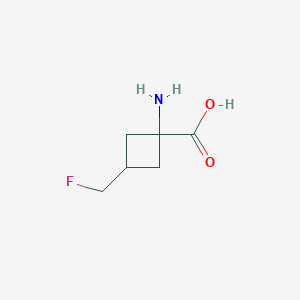

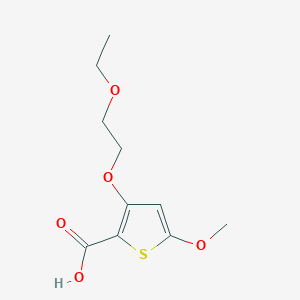
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)


